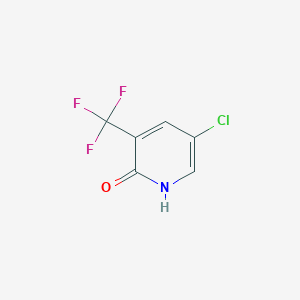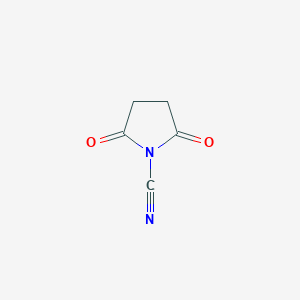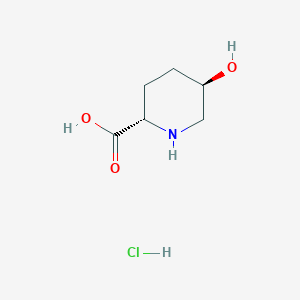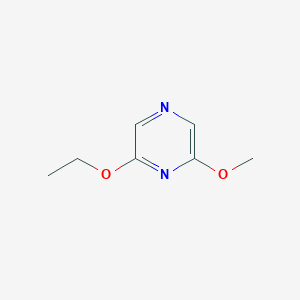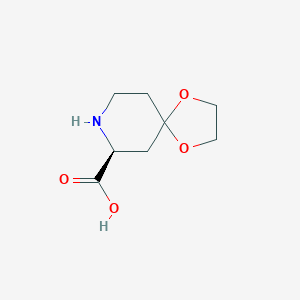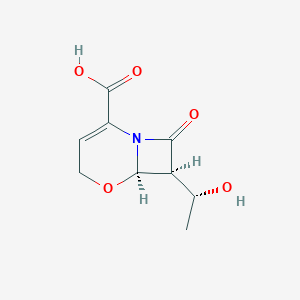
7-Hydroxyethyl-1-oxacephem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyethyl-1-oxacephem is a synthetic compound that belongs to the cephalosporin class of antibiotics. It is a broad-spectrum antibiotic that has shown great potential in the treatment of various bacterial infections. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 7-Hydroxyethyl-1-oxacephem is similar to other cephalosporin antibiotics. It works by inhibiting the synthesis of bacterial cell walls, which are essential for bacterial growth and survival. The compound binds to specific proteins called penicillin-binding proteins (PBPs), which are involved in the synthesis of bacterial cell walls. This binding prevents the formation of cross-links between the peptidoglycan chains, which weakens the cell wall and ultimately leads to bacterial cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Hydroxyethyl-1-oxacephem have been extensively studied. The compound has been shown to have low toxicity and is generally well-tolerated by animals and humans. It has been shown to have a short half-life in the body, which means that it is rapidly eliminated from the body and does not accumulate in tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Hydroxyethyl-1-oxacephem is its broad-spectrum antibacterial activity. This makes it useful for studying a wide range of bacterial strains in the laboratory. However, one of the limitations of the compound is that it is not effective against all bacterial strains. Some bacterial strains have developed resistance to the compound, which limits its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 7-Hydroxyethyl-1-oxacephem. One area of research could be the development of new derivatives of the compound with enhanced antibacterial activity. Another area of research could be the investigation of the compound's potential applications in the treatment of specific bacterial infections. Additionally, research could be conducted to investigate the compound's potential use as a tool in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Conclusion:
7-Hydroxyethyl-1-oxacephem is a synthetic compound with broad-spectrum antibacterial activity. It has been extensively studied for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects have been well-characterized. While there are some limitations to the compound's effectiveness, there are several potential future directions for research on 7-Hydroxyethyl-1-oxacephem that could lead to the development of new antibiotics and a better understanding of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Synthesemethoden
The synthesis of 7-Hydroxyethyl-1-oxacephem involves the reaction of 7-Aminocephalosporanic acid with ethylene oxide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified using various techniques such as chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
7-Hydroxyethyl-1-oxacephem has been extensively studied for its potential applications in scientific research. The compound has been shown to have antibacterial activity against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria. It has been used in various studies to investigate the mechanism of action of antibiotics and to develop new antibiotics.
Eigenschaften
CAS-Nummer |
128022-92-4 |
|---|---|
Produktname |
7-Hydroxyethyl-1-oxacephem |
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
(6R,7S)-7-[(1R)-1-hydroxyethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c1-4(11)6-7(12)10-5(9(13)14)2-3-15-8(6)10/h2,4,6,8,11H,3H2,1H3,(H,13,14)/t4-,6-,8-/m1/s1 |
InChI-Schlüssel |
WJCHTSYSGZFEDT-UEYSZJFGSA-N |
Isomerische SMILES |
C[C@H]([C@H]1[C@@H]2N(C1=O)C(=CCO2)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |
Kanonische SMILES |
CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O |
Synonyme |
7-hydroxyethyl-1-oxacephem |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



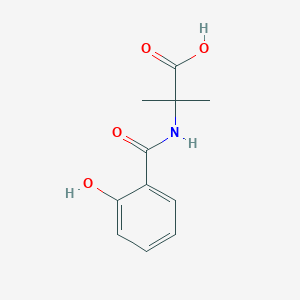
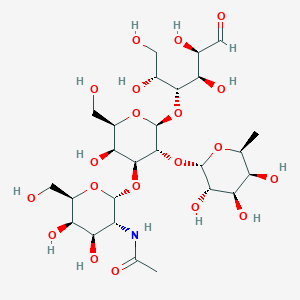
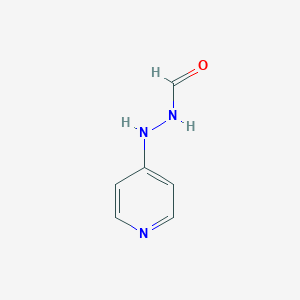
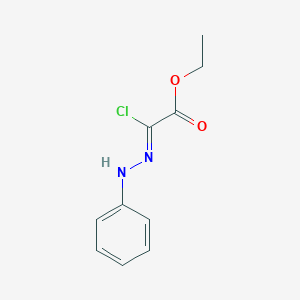
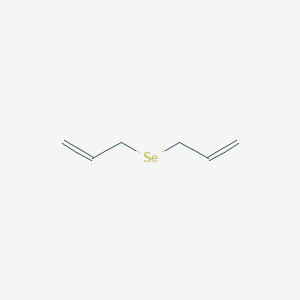
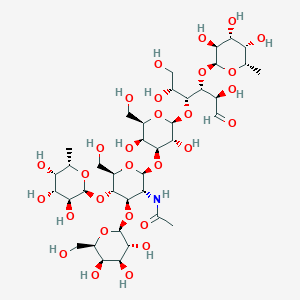
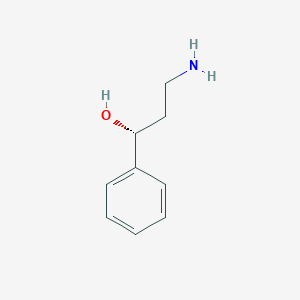
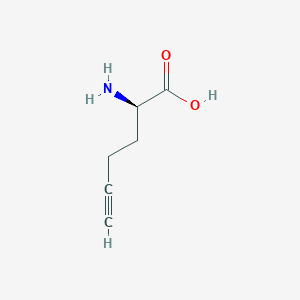
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
